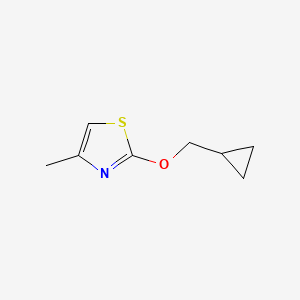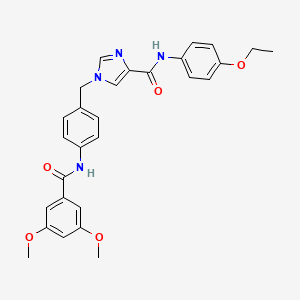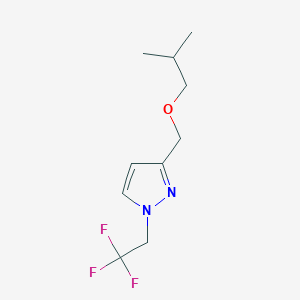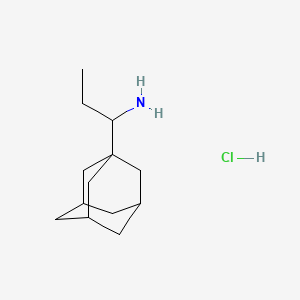![molecular formula C17H14N4O2S2 B2518060 6-(4-metoxifenil)-N-(4-metil-1,3-tiazol-2-il)imidazo[2,1-b][1,3]tiazol-3-carboxamida CAS No. 1021218-25-6](/img/structure/B2518060.png)
6-(4-metoxifenil)-N-(4-metil-1,3-tiazol-2-il)imidazo[2,1-b][1,3]tiazol-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole core, a methoxyphenyl group, and a thiazolyl substituent. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, biology, and industrial applications.
Aplicaciones Científicas De Investigación
6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Biology: The compound’s ability to inhibit certain enzymes and proteins makes it useful in biological studies, particularly in understanding enzyme mechanisms and protein interactions.
Industrial Applications: Due to its chemical stability and reactivity, this compound is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
Target of Action
Similar compounds have been found to have antimycobacterial activity .
Mode of Action
It is known that similar compounds have shown antimycobacterial activity . This suggests that the compound may interact with targets in Mycobacterium tuberculosis, leading to inhibition of the bacteria.
Biochemical Pathways
Given its potential antimycobacterial activity, it may be inferred that the compound could interfere with essential biochemical pathways in mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction, suggesting that these properties have been considered in the compound’s design .
Result of Action
Similar compounds have shown antimycobacterial activity, suggesting that the compound may lead to the inhibition of mycobacterium tuberculosis .
Métodos De Preparación
The synthesis of 6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b][1,3]thiazole core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxyphenyl group: This is achieved through electrophilic aromatic substitution reactions.
Attachment of the thiazolyl substituent: This step often involves nucleophilic substitution reactions.
Formation of the carboxamide group: This is typically done through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Hydrolysis: Under acidic or basic conditions, the carboxamide group can be hydrolyzed to form corresponding carboxylic acids and amines.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar compounds to 6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide include other imidazo[2,1-b][1,3]thiazole derivatives, such as:
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have similar core structures but different substituents, leading to variations in their chemical and biological properties.
Imidazo[1,2-a]pyrazin-3(7H)-one derivatives: These compounds share some structural similarities and have been studied for their chemiluminescence properties.
The uniqueness of 6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide lies in its specific substituents and their arrangement, which confer distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c1-10-8-24-16(18-10)20-15(22)14-9-25-17-19-13(7-21(14)17)11-3-5-12(23-2)6-4-11/h3-9H,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMCELCLVHGXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2517977.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2517981.png)
![(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2517982.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2517985.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2517986.png)

![3-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2517988.png)
![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2517989.png)
![propan-2-yl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2517990.png)





